Introduction: The Strategic Importance of 3,4,6-Tri-O-acetyl-D-galactal in Modern Glycoscience
Introduction: The Strategic Importance of 3,4,6-Tri-O-acetyl-D-galactal in Modern Glycoscience
An In-depth Technical Guide to the Chemical Properties of 3,4,6-Tri-O-acetyl-D-galactal
3,4,6-Tri-O-acetyl-D-galactal is a cornerstone intermediate in the field of synthetic carbohydrate chemistry. As an acetylated derivative of D-galactal, a glycal, its structure is characterized by a double bond between carbons 1 and 2 of the pyranose ring. This endocyclic enol ether functionality is the heart of its reactivity, distinguishing it from standard pyranose sugars and making it an exceptionally versatile building block. The acetyl groups at positions 3, 4, and 6 enhance its stability and solubility in organic solvents, facilitating its use in a wide array of chemical transformations.[1][2]
This guide provides a comprehensive exploration of the chemical properties, synthesis, and reactivity of 3,4,6-Tri-O-acetyl-D-galactal. It is designed to equip researchers and drug development professionals with the technical knowledge and practical insights required to effectively leverage this compound in the synthesis of complex oligosaccharides, glycoconjugates, and other medicinally relevant molecules.[2] We will delve into not just the reactions, but the causality behind experimental choices, providing a robust framework for its application in the laboratory.
Core Physicochemical Properties
The physical and chemical properties of 3,4,6-Tri-O-acetyl-D-galactal dictate its handling, storage, and reactivity. A summary of these key characteristics is presented below. The compound is typically a white to off-white or pale yellow solidifying oil at room temperature, requiring refrigeration to maintain its integrity.[1][2][3]
| Property | Value | Source(s) |
| Molecular Formula | C₁₂H₁₆O₇ | [1][2] |
| Molecular Weight | 272.25 g/mol | [1][2] |
| Appearance | Light yellow solidifying oil; White to off-white crystalline solid | [1][2][3] |
| Melting Point | 34-38 °C | [4][5][6] |
| Boiling Point | 343.1 °C at 760 mmHg | [4] |
| Density | ~1.24 g/cm³ | [7] |
| Solubility | Sparingly soluble in water; Soluble in chloroform, methanol, ethanol, DMSO | [3] |
| Optical Rotation | [α]²⁰/D = -16° to -21° (c=1 in CHCl₃) | [2] |
| Storage Conditions | 2-8 °C, keep container well-closed and dry | [2] |
Synthesis: Crafting the Glycal Building Block
The preparation of 3,4,6-Tri-O-acetyl-D-galactal is a well-established process in carbohydrate chemistry, typically starting from the abundant D-galactose. The most common and reliable route involves the reductive elimination of a per-acetylated galactopyranosyl bromide.
The underlying principle of this synthesis is the transformation of the stable pyranose ring into the reactive glycal structure. This is achieved by first converting all hydroxyl groups to a more stable form (acetates) and installing a good leaving group (bromide) at the anomeric position. The subsequent step uses a reducing agent, typically zinc dust, to facilitate the elimination of the bromide and the C2-acetate, forming the C1-C2 double bond.[8][9]
Caption: Synthetic pathway from acetylated glycosyl bromide to galactal.
Experimental Protocol: Synthesis from Acetobromo-α-D-galactose
This protocol details the synthesis of 3,4,6-Tri-O-acetyl-D-galactal via reductive elimination, a robust and widely used method.[8]
Materials:
-
2,3,4,6-Tetra-O-acetyl-alpha-D-galactopyranosyl bromide (Acetobromo-α-D-galactose)
-
Zinc powder (fine dust)
-
50% aqueous acetic acid solution
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, suspend zinc powder (approx. 7 molar equivalents) in a 50% aqueous acetic acid solution.
-
Addition of Starting Material: Under ice-bath conditions (0-5 °C), add the acetobromo-α-D-galactose (1 molar equivalent) portion-wise to the stirred zinc suspension over 30-60 minutes. The causality for the slow addition and low temperature is to control the exothermic reaction and prevent degradation of the product.
-
Reaction Monitoring: Allow the reaction to stir vigorously. The progress is monitored by thin-layer chromatography (TLC), typically using a solvent system like petroleum ether:ethyl acetate (3:1). The reaction is complete when the starting bromide spot has been fully consumed (usually 2-4 hours).[8]
-
Workup: Upon completion, filter the reaction mixture through a pad of Celite to remove excess zinc. Dilute the filtrate with ethyl acetate.
-
Extraction and Washing: Transfer the solution to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acetic acid), and finally with brine. The bicarbonate wash is critical to remove acid that could otherwise catalyze the hydrolysis or rearrangement of the glycal product.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification: The resulting residue is purified by silica gel column chromatography to afford 3,4,6-Tri-O-acetyl-D-galactal as a clear, viscous oil or solid.[9]
Key Chemical Reactions and Mechanistic Insights
The synthetic utility of 3,4,6-Tri-O-acetyl-D-galactal stems from the high reactivity of its C1-C2 double bond. This electron-rich feature makes it susceptible to electrophilic attack, serving as the entry point for a wide range of functionalizations.
Electrophilic Additions: Functionalizing the Glycal Core
The most powerful application of this galactal is in electrophilic addition reactions, which allow for the stereocontrolled introduction of new functionalities at the C1 and C2 positions.
Azidochlorination and Azidonitration: These reactions are pivotal for synthesizing 2-azido-2-deoxygalactose derivatives, which are direct precursors to N-acetyl-D-galactosamine (GalNAc), a fundamentally important amino sugar in biology.[10] The presence of an azido group at C2 is particularly advantageous for the synthesis of α-glycosides due to its non-participating nature, which avoids the formation of oxazolinium intermediates and favors the desired anomeric configuration through the anomeric effect.[10]
The reaction involves the addition of an azide radical (generated from sodium azide) to the double bond, followed by the capture of the resulting intermediate by a chloride or nitrate, yielding 2-azido-glycosyl halides or nitrates.[1][11][12]
Caption: Azidochlorination of 3,4,6-Tri-O-acetyl-D-galactal.
Experimental Protocol: Azidochlorination This protocol is adapted from a simplified and practical method for the direct preparation of 2-azido-glycosyl chlorides.[10]
Materials:
-
3,4,6-Tri-O-acetyl-D-galactal
-
Anhydrous acetonitrile (CH₃CN)
-
Iron(III) chloride hexahydrate (FeCl₃·6H₂O)
-
Sodium azide (NaN₃)
-
30% Hydrogen peroxide (H₂O₂)
-
Ethyl acetate, water, saturated NaHCO₃, brine
-
Anhydrous Na₂SO₄
Procedure:
-
Reaction Setup: Dissolve 3,4,6-Tri-O-acetyl-D-galactal (1 eq) in anhydrous acetonitrile in a flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cooling: Cool the solution to -30 °C using an appropriate cooling bath. This low temperature is crucial for controlling the reaction selectivity and minimizing side products.
-
Reagent Addition: To the cooled solution, add FeCl₃·6H₂O (1.6 eq), NaN₃ (2.2 eq), and 30% H₂O₂ (2.2 eq).[10] The order of addition can be critical, and the reagents should be added carefully.
-
Reaction and Monitoring: Stir the mixture at -30 °C and monitor its completion by TLC (e.g., toluene-ethyl acetate = 4:1).[10]
-
Quenching and Workup: Once the reaction is complete, dilute the mixture with ethyl acetate and wash sequentially with water, saturated sodium bicarbonate, and brine.
-
Drying and Concentration: Dry the organic phase over Na₂SO₄, filter, and evaporate the solvents under vacuum to yield the crude 2-azido-3,4,6-tri-O-acetyl-2-deoxy-D-galactopyranosyl chloride.[10] This product can often be used in subsequent glycosylation reactions with minimal purification.
Glycosylation Reactions: The Ferrier Rearrangement
While direct glycosylation is possible, glycals are famously used in the Ferrier rearrangement. This reaction, typically catalyzed by a Lewis acid, involves the allylic rearrangement of the glycal double bond upon reaction with an alcohol nucleophile. This process results in the formation of 2,3-unsaturated glycosides, which are valuable synthetic intermediates themselves.
Caption: General workflow for a Ferrier glycosylation reaction.
Deprotection: Zemplén Deacetylation
To obtain the final target molecule or to selectively modify other positions, the acetyl protecting groups must be removed. The Zemplén deacetylation is the standard method, employing a catalytic amount of sodium methoxide in methanol.[9] This transesterification reaction is highly efficient and clean, proceeding under mild, basic conditions to yield the free hydroxyl groups.
Applications in Drug Development and Glycobiology Research
The chemical reactivity of 3,4,6-Tri-O-acetyl-D-galactal translates directly to its widespread use in fields targeting biological systems.
-
Synthesis of Oligosaccharides: It serves as a key starting material for the assembly of complex oligosaccharides.[1][2] These structures are vital for studying glycoproteins and glycolipids, which are central to cell signaling, immune response, and pathogenesis.[2]
-
Drug Discovery: Derivatives of this galactal are used to create novel carbohydrate-based drugs.[2] These can act as mimetics or inhibitors that target specific carbohydrate-binding proteins (lectins) or glycosyltransferases, which are often implicated in diseases such as cancer and inflammation.[1]
-
Biotechnology and Glycoconjugates: The compound is instrumental in the preparation of glycoconjugates, which are used to study cell recognition and signaling.[1] It is also used in the production of glycosylated proteins, where the attached carbohydrates can enhance stability and efficacy, a critical aspect of biopharmaceutical development.[2]
-
Fundamental Research: As a well-defined and stable molecule, it is an excellent model compound for investigating the mechanisms of glycosylation reactions and for studying the specificity of enzymes like galactosyltransferases.[1]
Conclusion
3,4,6-Tri-O-acetyl-D-galactal is far more than a simple protected sugar; it is a strategic precursor that provides access to a vast range of complex and biologically significant molecules. Its unique reactivity, centered on the C1-C2 double bond, allows for elegant and efficient synthetic routes to amino sugars, unsaturated carbohydrates, and diverse glycosides. A thorough understanding of its chemical properties, as outlined in this guide, empowers researchers to design and execute sophisticated synthetic strategies, accelerating progress in drug development, glycobiology, and materials science.
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Lemieux, R. U., & Ratcliffe, R. M. (1979). The azidonitration of tri-O-acetyl-D-galactal. Canadian Journal of Chemistry, 57(10), 1244-1251. Retrieved from [Link]
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Canadian Science Publishing. (n.d.). The azidonitration of tri-O-acetyl-D-galactal. Retrieved from [Link]
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PubMed. (n.d.). The use of tri-O-acetyl-D-glucal and -D-galactal in the synthesis of 3-acetamido-2,3-dideoxyhexopyranoses and -hexopyranosides. Retrieved from [Link]
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Glycoscience Protocols. (2021). Azidochrolination reaction of tri-O-acetyl-D-galactal. Retrieved from [Link]
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ResearchGate. (n.d.). The use of tri-O-acetyl-D-glucal and -D-galactal in the synthesis of 3-acetamido-2,3-dideoxyhexopyranoses and -hexopyranosides. Retrieved from [Link]
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